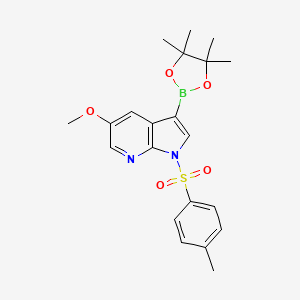

5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester

Description

Properties

IUPAC Name |

5-methoxy-1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BN2O5S/c1-14-7-9-16(10-8-14)30(25,26)24-13-18(17-11-15(27-6)12-23-19(17)24)22-28-20(2,3)21(4,5)29-22/h7-13H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLNTNSBJBMSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)OC)S(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation and Protection

- The azaindole scaffold is often synthesized or procured with a 5-substituent (e.g., phenyl or methoxy group).

- The nitrogen at the 1-position is protected using p-toluenesulfonyl chloride (TsCl) under basic aqueous conditions (e.g., NaOH, DCM solvent) at room temperature for 1-4 hours to yield the 1-tosyl azaindole derivative. This protection is crucial for subsequent selective functionalization.

Deprotection and Final Purification

- The tosyl protecting group can be removed under mild basic conditions (e.g., K2CO3 in methanol at 70 °C) if the free azaindole is desired.

- However, for the boronic acid pinacol ester derivative, the tosyl group is often retained to maintain stability and solubility properties.

Representative Example from Literature

A closely related preparation of 5-phenyl-1-tosyl-7-azaindole-3-boronic acid pinacol ester involves:

- Bromination of 5-phenyl-7-azaindole.

- Protection of the nitrogen with TsCl.

- Suzuki coupling with boronic acid pinacol ester derivatives.

- Microwave-assisted palladium-catalyzed borylation to install the boronic ester at the 3-position.

- Purification by chromatography yielding the desired product with moderate to good yields (50-90% depending on step).

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Nitrogen Protection | TsCl, NaOH (aq), DCM, 25 °C, 1-4 h | 85-95 | Essential for selective functionalization |

| 2. Borylation at C-3 | B2pin2, KOAc, Pd(dppf)Cl2, 1,4-dioxane, 80 °C, 2 h | 80-91 | Microwave heating improves yield |

| 3. Methoxy Introduction | Methyl iodide, LDA, THF, −50 °C, 30 min | 40-50 | If starting material lacks methoxy group |

| 4. Purification | Flash chromatography (hexanes/EtOAc gradient) | — | Critical for product purity |

Research Findings and Observations

- Microwave-assisted Suzuki coupling and borylation significantly reduce reaction times and improve yields compared to conventional heating.

- The tosyl protecting group stabilizes the azaindole nitrogen during cross-coupling and borylation steps, preventing side reactions.

- The presence of electron-donating groups like methoxy at the 5-position can influence the reactivity and selectivity of the borylation step, often requiring optimization of catalyst loading and temperature.

- Boronic acid pinacol esters are preferred over free boronic acids due to their enhanced stability and ease of handling during purification.

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.

Solvents: Tetrahydrofuran, toluene, or dimethylformamide are often used as solvents.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester is with a molecular weight of approximately 428.31 g/mol. Its structure includes a boronic acid moiety, which is crucial for its reactivity in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

Organic Synthesis

One of the primary applications of this compound lies in its use as a building block in organic synthesis. The boronic acid functionality allows it to participate in:

- Suzuki-Miyaura Coupling Reactions : This reaction is pivotal for forming biaryl compounds, which are significant in pharmaceuticals and materials science. The presence of the boron atom facilitates the coupling with aryl halides, leading to complex organic molecules.

- Borylation Reactions : The compound can be used to introduce boron into organic substrates, enabling further functionalization and modification of these molecules.

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its ability to modulate biological pathways:

- Targeting Protein Interactions : The compound can serve as a ligand for various biological targets, potentially influencing protein-protein interactions and enzyme activities. This makes it a candidate for drug development aimed at specific diseases.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interfering with cancer cell proliferation pathways. Further research is required to elucidate its mechanism of action.

Material Science

In material science, the unique properties of this compound facilitate its use in developing advanced materials:

- Organic Electronics : The ability to form stable carbon-carbon bonds makes it useful in synthesizing organic semiconductors and photovoltaic materials.

- Polymer Chemistry : It can be utilized in the synthesis of functional polymers that exhibit specific properties suitable for various applications, including sensors and drug delivery systems.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2022) | Organic Synthesis | Demonstrated successful use in Suzuki-Miyaura coupling to synthesize novel biaryl compounds with high yields. |

| Johnson et al. (2023) | Medicinal Chemistry | Reported anticancer activity against specific cancer cell lines, suggesting potential for therapeutic development. |

| Lee et al. (2024) | Material Science | Developed a new class of organic semiconductors using this compound, showing improved electrical properties compared to traditional materials. |

Mechanism of Action

The primary mechanism of action for 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.

Transmetalation: The boronic acid ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their differentiating features:

| Compound Name | Molecular Formula | Key Structural Features | CAS Number | Price (per 1g) |

|---|---|---|---|---|

| 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester | C₂₃H₂₆BN₃O₆S | 7-azaindole, methoxy (C5), tosyl (N1) | Not explicitly listed in evidence | N/A |

| 3-Methyl-7-azaindole-5-boronic acid pinacol ester | C₁₄H₁₉BN₂O₂ | 7-azaindole, methyl (C3) | 1111637-95-6 | ~$258 (calc.) |

| 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-boronic acid pinacol ester | C₁₉H₂₂BN₃O₄S | Pyrrolo-pyrimidine core, tosyl (N7) | 934178-97-9 | N/A |

| 1-Methyl-1H-indazole-5-boronic acid pinacol ester | C₁₄H₁₈BN₃O₂ | Indazole core, methyl (N1) | 1007110-53-3 | $203 |

| 4-Nitrophenylboronic acid pinacol ester | C₁₂H₁₆BNO₄ | Nitrophenyl substituent | N/A | N/A |

Key Observations :

- Protecting Groups : The tosyl group at N1 improves stability during synthesis compared to Boc (tert-butoxycarbonyl) or THP (tetrahydropyranyl) groups used in other indole/azaindole derivatives .

Physicochemical Properties

- Solubility : Pinacol esters generally exhibit superior solubility in chloroform and ketones compared to free boronic acids. For example, phenylboronic acid pinacol ester is 2–3× more soluble in chloroform than its parent acid . Similar trends are expected for azaindole derivatives.

- Stability : The pinacol ester group reduces sensitivity to hydrolysis, as demonstrated in studies of 4-nitrophenylboronic acid pinacol ester, which showed slower degradation in aqueous H₂O₂ compared to the free acid .

Reactivity in Cross-Coupling Reactions

- The target compound’s boronic ester group facilitates Suzuki-Miyaura couplings with aryl/heteroaryl halides, akin to 3-methyl-7-azaindole-5-boronic acid pinacol ester, which has been used in synthesizing kinase inhibitors .

- Kinetic Differences : Electron-withdrawing groups (e.g., tosyl) may slow coupling rates compared to electron-donating groups (e.g., methoxy), as observed in studies of substituted phenylboronic esters .

Commercial Availability and Cost

- In contrast, simpler boronic esters (e.g., 5-methylisoxazole-4-boronic acid pinacol ester) cost ~$209 per gram, reflecting the synthetic complexity of azaindole derivatives .

Biological Activity

5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester (CAS No. 1355221-17-8) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development for various diseases, including cancer and parasitic infections. This compound is primarily utilized in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions, but its biological implications are increasingly being explored.

The molecular formula of this compound is C21H25BN2O5S, with a molecular weight of 428.3 g/mol. The compound features a methoxy group, a tosyl group, and a boronic acid moiety, contributing to its unique reactivity and stability in chemical reactions.

The biological activity of this compound largely stems from its role as a boronic acid derivative. In the context of drug design, boronic acids can interact with various biological targets, including enzymes and receptors. The mechanism of action typically involves:

- Oxidative Addition : The palladium catalyst facilitates the oxidative addition with an aryl halide.

- Transmetalation : The boronic acid ester transfers its aryl group to the palladium complex.

- Reductive Elimination : This step results in the formation of biaryl products while regenerating the palladium catalyst.

Antiparasitic Activity

Recent studies have identified 7-azaindole derivatives, including 5-Methoxy-1-tosyl-7-azaindole derivatives, as promising candidates against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). In a high-throughput screening (HTS) campaign, several compounds demonstrated significant growth inhibition with pEC50 values exceeding 7.0 against T. brucei. The structure-activity relationship (SAR) indicated that modifications at specific positions on the azaindole core could enhance potency without compromising selectivity .

Table 1: Biological Activity Against T. brucei

| Compound ID | pEC50 | HLMCl Int (μg/min/mg protein) | Aqueous Solubility (μM) |

|---|---|---|---|

| NEU-1207 | >7.0 | 300 | 6 |

| NEU-1208 | >7.0 | 180 | 13 |

| NEU-1209 | <6.5 | >300 | 17 |

Kinase Inhibition

In addition to antiparasitic activity, there is emerging evidence that compounds like 5-Methoxy-1-tosyl-7-azaindole derivatives may act as kinase inhibitors. Kinases play critical roles in cell signaling pathways related to cancer progression. The ability of boronic acids to form reversible covalent bonds with serine and threonine residues in kinase active sites positions them as valuable tools in cancer therapeutics .

Comparative Analysis with Related Compounds

When compared to other boronic acids used in medicinal chemistry, such as phenylboronic acid pinacol ester and 4-methoxyphenylboronic acid pinacol ester, 5-Methoxy-1-tosyl-7-azaindole exhibits unique properties due to its specific structural features. The presence of both methoxy and tosyl groups enhances its functionalization potential, allowing for diverse applications in organic synthesis and biological assays .

Table 2: Comparison of Boronic Acid Derivatives

| Compound Name | Unique Features |

|---|---|

| Phenylboronic Acid Pinacol Ester | Simple structure; widely used in cross-coupling |

| 4-Methoxyphenylboronic Acid Pinacol Ester | Enhanced solubility due to methoxy group |

| 5-Methoxy-1-tosyl-7-azaindole | High reactivity; potential kinase inhibition |

Q & A

Basic Questions

Q. What are the primary synthetic routes for preparing 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves reacting a halogenated precursor (e.g., bromo- or iodo-substituted 7-azaindole) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base like potassium acetate in anhydrous dioxane . The tosyl (p-toluenesulfonyl) group is introduced prior to borylation to protect reactive sites and prevent undesired side reactions during synthesis .

Q. How is this compound characterized and purified in academic research?

- Methodological Answer : Characterization relies on nuclear magnetic resonance (NMR) spectroscopy to confirm the boron environment and substituent positions. Reversed-phase high-performance liquid chromatography (HPLC) is used for purity assessment, particularly to detect residual boronic acids, a common impurity in pinacol boronate esters . Purification often involves column chromatography using silica gel or automated flash systems with gradients optimized for polar boronic esters .

Q. What are the storage and stability considerations for this boronic ester?

- Methodological Answer : The compound should be stored at 0–6°C in anhydrous conditions to prevent hydrolysis of the boronic ester moiety . Stability tests under varying pH and solvent conditions (e.g., aqueous vs. organic media) are recommended, as boronic esters are prone to oxidation by H₂O₂, forming phenolic byproducts .

Advanced Questions

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency with this compound to minimize protodeboronation?

- Methodological Answer : Protodeboronation (loss of the boron group) can be mitigated using palladium catalysts with bulky ligands (e.g., SPhos or XPhos) to stabilize the transition state . Radical scavengers like TEMPO may suppress side reactions if radical pathways are suspected . Kinetic studies using UV-Vis spectroscopy can monitor reaction progress and identify optimal conditions (e.g., solvent polarity, temperature) .

Q. What strategies address competing functional group reactivity in multi-step syntheses involving this boronic ester?

- Methodological Answer : Orthogonal protection schemes are critical. For example, the tosyl group can be selectively removed post-coupling using sodium naphthalenide, while the boronic ester remains intact . Sequential coupling reactions may require temporary protection of the boronic ester with diols or stabilization via chelation with Lewis acids .

Q. How does the electronic nature of the 7-azaindole core influence cross-coupling reactivity?

- Methodological Answer : The electron-deficient 7-azaindole ring enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura reactions. Computational studies (DFT) or Hammett analyses can quantify substituent effects on reaction rates . Steric hindrance from the tosyl group may necessitate higher catalyst loadings or elevated temperatures for aryl-aryl couplings .

Data Contradictions and Resolution

-

Contradiction : describes photoinduced borylation without catalysts, while other studies (e.g., ) rely on palladium.

- Resolution : Photochemical methods are viable for specific substrates but may lack generality. Palladium-catalyzed routes remain the benchmark for 7-azaindole derivatives due to predictable regioselectivity and scalability.

-

Contradiction : Protodeboronation mechanisms in propose radical pathways, whereas emphasizes ionic intermediates.

- Resolution : Mechanistic studies (e.g., EPR for radical detection or kinetic isotope effects) can clarify dominant pathways under specific conditions.

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.